Imidazole-4-acetaldehyde
Overview
Description
Imidazole-4-acetaldehyde is a chemical compound with the molecular formula C₅H₆N₂O. It is a metabolite of histamine, produced through the oxidative deamination of histamine’s primary amino group by the enzyme diamine oxidase. This compound is further oxidized by a NAD-dependent aldehyde dehydrogenase to form imidazole-4-acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazole-4-acetaldehyde can be synthesized under prebiotic conditions from erythrose, formamidine, formaldehyde, and ammonia . The reaction involves the condensation of these precursors, leading to the formation of this compound. This synthesis method highlights the compound’s potential origin in early Earth conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized through controlled laboratory reactions involving the aforementioned precursors. The reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the condensation and cyclization processes.
Chemical Reactions Analysis
Types of Reactions: Imidazole-4-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It is oxidized by NAD-dependent aldehyde dehydrogenase to form imidazole-4-acetic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: NAD-dependent aldehyde dehydrogenase is a common reagent for the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Imidazole-4-acetic acid.
Reduction: Imidazole-4-ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Imidazole-4-acetaldehyde has diverse applications in scientific research, including:
Mechanism of Action
Imidazole-4-acetaldehyde exerts its effects primarily through its role as a metabolite of histamine. The process of histamine inactivation involves its metabolism through the oxidative deamination of its primary amino group by diamine oxidase, producing this compound. This compound is then further oxidized by NAD-dependent aldehyde dehydrogenase to form imidazole-4-acetic acid . The molecular targets and pathways involved in this process include the enzymes diamine oxidase and aldehyde dehydrogenase.
Comparison with Similar Compounds
Imidazole-4-acetaldehyde can be compared with other similar compounds, such as:
Imidazole-4-acetic acid: The oxidized form of this compound, produced through the action of aldehyde dehydrogenase.
Imidazole-4-ethanol: The reduced form of this compound, produced through the reduction of the aldehyde group.
Histamine: The precursor of this compound, involved in various physiological processes.
Uniqueness: this compound is unique due to its role as an intermediate in histamine metabolism and its potential applications as a biomarker in medical research. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRGWNVEZRLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214747 | |
Record name | 1H-Imidazole-4-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imidazole-4-acetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
645-14-7 | |
Record name | 1H-Imidazole-5-acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazole-4-acetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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